

diroximel fumarate chemical structure and solubility profile

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Compound of Interest

Compound Name: *Diroximel Fumarate*

Cat. No.: *B607131*

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An In-depth Technical Guide to **Diroximel Fumarate**: Chemical Structure and Solubility Profile

Introduction

Diroximel fumarate, marketed under the brand name Vumerity, is an oral prodrug used for the treatment of relapsing forms of multiple sclerosis (MS).[1] It is rapidly converted in the body to its active metabolite, monomethyl fumarate (MMF), which is also the active metabolite of dimethyl fumarate (DMF).[2][3] The formulation of **diroximel fumarate** was designed to have a distinct chemical structure that may lead to a different gastrointestinal tolerability profile compared to DMF.[4] This technical guide provides a detailed overview of the chemical structure and solubility characteristics of **diroximel fumarate**, intended for researchers, scientists, and professionals in drug development.

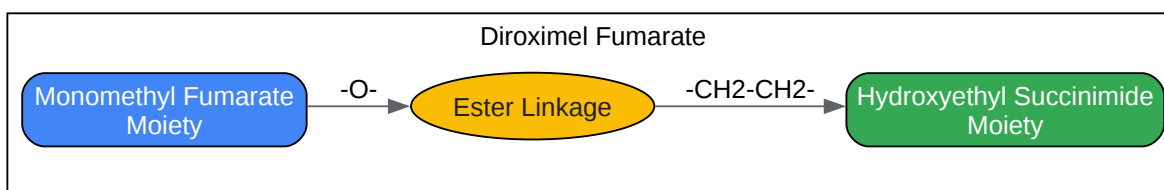
Chemical Structure and Properties

Diroximel fumarate is a white to off-white powder. Chemically, it is an ester that links monomethyl fumarate with a hydroxyethyl succinimide moiety. This structure is achiral and the double bond of the fumarate portion has an E configuration. Upon oral administration, it is not present in the bloodstream, as it is rapidly cleaved by esterases in the gastrointestinal tract and blood to yield the active metabolite MMF and an inactive metabolite, hydroxyethyl succinimide (HES).

Key Chemical Identifiers:

- IUPAC Name: 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate
- Molecular Formula: C₁₁H₁₃NO₆
- Molecular Weight: 255.22 g/mol
- CAS Number: 1577222-14-0
- SMILES: COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O
- InChIKey: YIMYDTCOUQIDMT-SNAWJCMRSA-N

The diagram below illustrates the key functional components of the **diroximel fumarate** molecule.



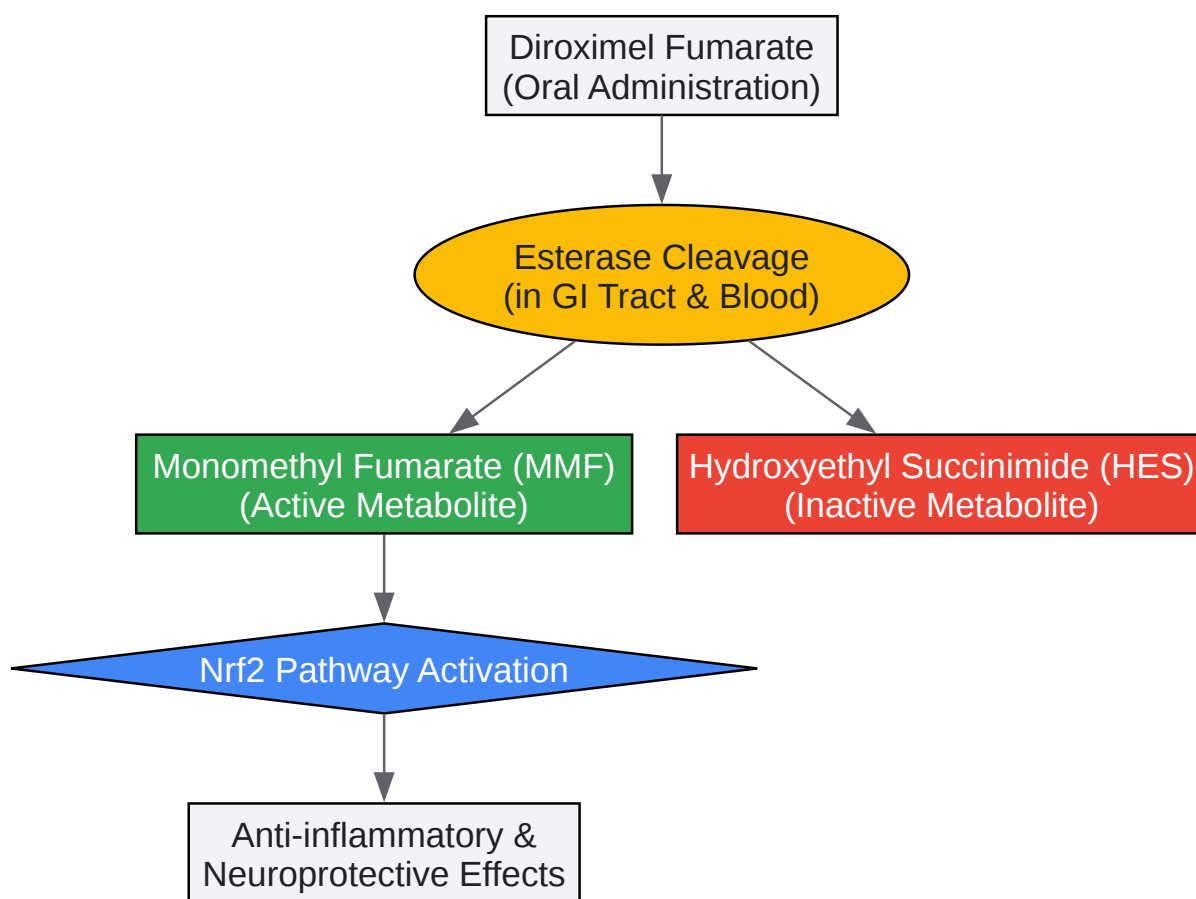
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Caption: Functional components of **Diroximel Fumarate**.

Metabolism and Mechanism of Action

Diroximel fumarate is a prodrug that undergoes rapid presystemic hydrolysis by esterases to form its active metabolite, MMF, and an inactive metabolite, HES. The therapeutic effects in MS are mediated by MMF.

The precise mechanism of action of MMF in MS is not fully understood, but it is known to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes in response to oxidative stress. The activation of this pathway is thought to result in anti-inflammatory and neuroprotective effects.



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Caption: Metabolic and signaling pathway of **Diroximel Fumarate**.

Solubility Profile

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. **Diroximel fumarate** is described as a white, solid powder. Its solubility has been characterized in various aqueous and organic solvents. The reported values can vary between sources, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific analytical method used.

Quantitative Solubility Data

The following table summarizes the reported solubility data for **diroximel fumarate** in different solvents.

Solvent System	Reported Solubility	Reference(s)
Water	Slightly Soluble (1-10 mg/mL)	
Water	3 mg/mL	
Water	≥ 10 mg/mL	
Ethanol	Slightly Soluble	
Ethanol	6 - 9 mg/mL	
Methanol	Slightly Soluble	
Acetonitrile	Freely Soluble	
DMSO	~ 10 mg/mL	
DMSO	51 mg/mL	
DMSO	125 mg/mL	
Dimethylformamide (DMF)	~ 10 mg/mL	
DMSO:PBS (1:3, pH 7.2)	~ 0.25 mg/mL	

Note: "Slightly soluble" is qualitatively defined in pharmacopeial terms, often corresponding to a range of 1-10 mg/mL. The notation " \geq " indicates that saturation was not reached at the specified concentration.

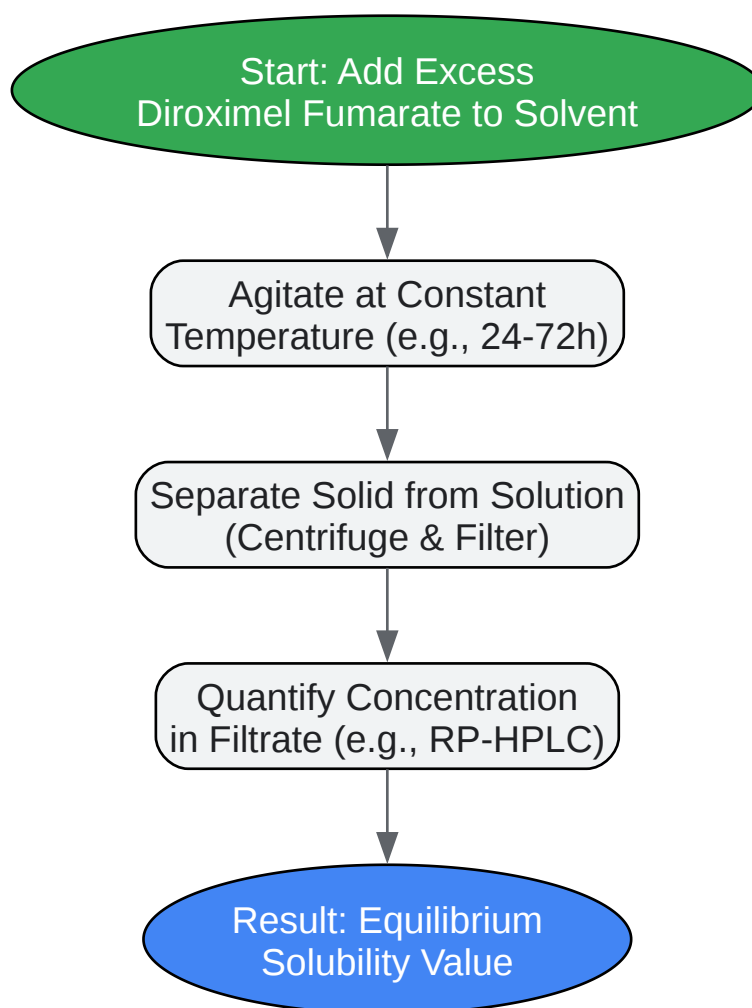
Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a fundamental experiment in drug development. The shake-flask method is the gold-standard technique for this purpose due to its reliability for compounds with low to moderate solubility.

Shake-Flask Method Protocol

The general protocol for determining the equilibrium solubility of **diroximel fumarate** using the shake-flask method is as follows:

- **Preparation:** An excess amount of solid **diroximel fumarate** is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial). The presence of excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** The container is agitated in a temperature-controlled environment (e.g., a shaker bath set to 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, during which the concentration of the dissolved drug in the solvent becomes constant.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.
- **Analysis:** The concentration of **diroximel fumarate** in the clear, saturated filtrate is determined using a validated analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for this purpose. A standard calibration curve is used to quantify the drug concentration accurately.



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Caption: Experimental workflow for the Shake-Flask solubility method.

Considerations for Solution Preparation

For compounds like **diroximel fumarate** that are sparingly soluble in aqueous buffers, a common practice involves first dissolving the compound in a small amount of a water-miscible organic solvent, such as DMSO, before diluting it with the aqueous buffer. When preparing stock solutions, especially in hygroscopic solvents like DMSO, it is recommended to use fresh, anhydrous solvent, as absorbed moisture can reduce the compound's solubility. For in vivo studies, complex vehicle systems such as co-solvent mixtures (e.g., DMSO, PEG300, Tween-80) or cyclodextrin-based formulations may be required to achieve the desired concentration.

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